(3S,4S)-1-[2-(dimethylamino)-6-ethylpyrimidin-4-yl]-4-propan-2-yloxypyrrolidin-3-ol
Overview
Description
(3S,4S)-1-[2-(dimethylamino)-6-ethylpyrimidin-4-yl]-4-propan-2-yloxypyrrolidin-3-ol is a complex organic compound with a unique structure that includes a pyrimidine ring, a pyrrolidine ring, and a dimethylamino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S,4S)-1-[2-(dimethylamino)-6-ethylpyrimidin-4-yl]-4-propan-2-yloxypyrrolidin-3-ol typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the pyrimidine ring, the introduction of the dimethylamino group, and the construction of the pyrrolidine ring. Specific reaction conditions such as temperature, solvents, and catalysts are carefully controlled to ensure the desired stereochemistry and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to enhance efficiency and scalability. The use of flow microreactors, for example, can provide a more sustainable and efficient synthesis process compared to traditional batch methods .
Chemical Reactions Analysis
Types of Reactions
(3S,4S)-1-[2-(dimethylamino)-6-ethylpyrimidin-4-yl]-4-propan-2-yloxypyrrolidin-3-ol can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like halides. Reaction conditions such as temperature, solvent, and pH are optimized to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
Scientific Research Applications
(3S,4S)-1-[2-(dimethylamino)-6-ethylpyrimidin-4-yl]-4-propan-2-yloxypyrrolidin-3-ol has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies related to enzyme inhibition and receptor binding.
Industry: The compound can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (3S,4S)-1-[2-(dimethylamino)-6-ethylpyrimidin-4-yl]-4-propan-2-yloxypyrrolidin-3-ol involves its interaction with specific molecular targets. The dimethylamino group can interact with receptors or enzymes, leading to inhibition or activation of specific pathways. The pyrimidine and pyrrolidine rings contribute to the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
(S)-(-)-3-(Dimethylamino)pyrrolidine: This compound shares the dimethylamino group and pyrrolidine ring but lacks the pyrimidine ring.
Tetrakis(dimethylamino)ethylene: This compound contains multiple dimethylamino groups and is used as a reductant in various reactions.
Uniqueness
(3S,4S)-1-[2-(dimethylamino)-6-ethylpyrimidin-4-yl]-4-propan-2-yloxypyrrolidin-3-ol is unique due to its combination of structural features, including the pyrimidine ring, pyrrolidine ring, and dimethylamino group. This unique structure contributes to its diverse range of applications and reactivity.
Properties
IUPAC Name |
(3S,4S)-1-[2-(dimethylamino)-6-ethylpyrimidin-4-yl]-4-propan-2-yloxypyrrolidin-3-ol | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H26N4O2/c1-6-11-7-14(17-15(16-11)18(4)5)19-8-12(20)13(9-19)21-10(2)3/h7,10,12-13,20H,6,8-9H2,1-5H3/t12-,13-/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IZNQFTHPURYCQY-STQMWFEESA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=NC(=N1)N(C)C)N2CC(C(C2)OC(C)C)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=CC(=NC(=N1)N(C)C)N2C[C@@H]([C@H](C2)OC(C)C)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H26N4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.39 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.